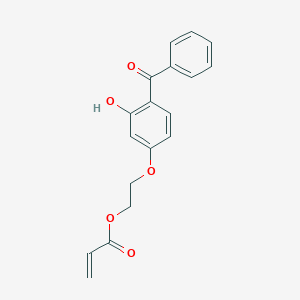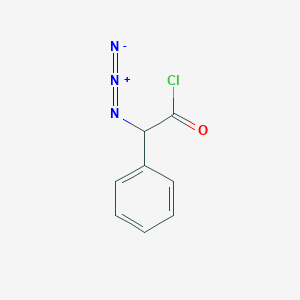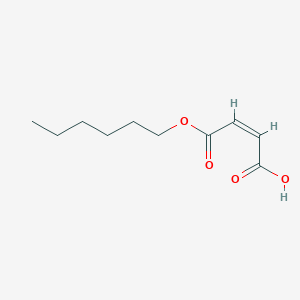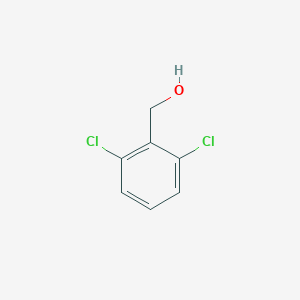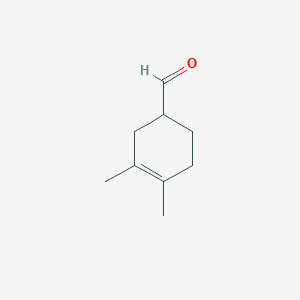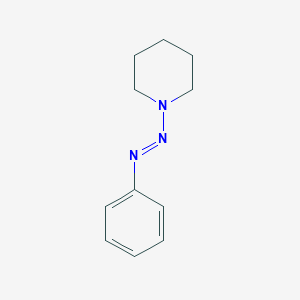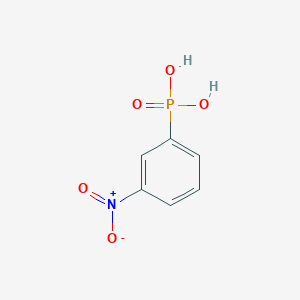
(3-Nitrophenyl)phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Nitrophenyl)phosphonic acid, also known as 3-nitrophenylphosphonate or 3-NPP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a phosphonate ester of 3-nitrophenol and has been extensively studied for its potential applications in various fields, including biochemistry, medicine, and agriculture. In
科学的研究の応用
(3-Nitrophenyl)phosphonic acid has been extensively studied for its potential applications in various fields of scientific research. In biochemistry, it has been used as a substrate for enzymes, such as alkaline phosphatase and phosphodiesterase, to study their catalytic activity. In medicine, it has been investigated for its potential as an anticancer agent, due to its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation. In agriculture, it has been used as a herbicide to control the growth of weeds, due to its ability to inhibit the activity of certain enzymes involved in photosynthesis.
作用機序
The mechanism of action of (3-Nitrophenyl)phosphonic acid involves its ability to inhibit the activity of certain enzymes, such as alkaline phosphatase and phosphodiesterase. This inhibition occurs through the binding of (3-Nitrophenyl)phosphonic acid to the active site of the enzyme, which prevents the substrate from binding and being catalyzed. In the case of herbicidal activity, (3-Nitrophenyl)phosphonic acid inhibits the activity of enzymes involved in photosynthesis, leading to the death of the plant.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Nitrophenyl)phosphonic acid depend on the specific enzyme or pathway that is inhibited. In the case of alkaline phosphatase inhibition, (3-Nitrophenyl)phosphonic acid can lead to the accumulation of phosphate in the body, which can have negative effects on bone health. In the case of phosphodiesterase inhibition, (3-Nitrophenyl)phosphonic acid can lead to an increase in the levels of cyclic nucleotides, which can have various physiological effects, such as vasodilation and smooth muscle relaxation. In the case of herbicidal activity, (3-Nitrophenyl)phosphonic acid can lead to the death of the plant, which can have positive effects on crop yields.
実験室実験の利点と制限
The advantages of using (3-Nitrophenyl)phosphonic acid in lab experiments include its high purity, stability, and specificity for certain enzymes and pathways. However, the limitations of using (3-Nitrophenyl)phosphonic acid include its potential toxicity and the need for proper safety precautions during handling and disposal.
将来の方向性
There are several future directions for the study of (3-Nitrophenyl)phosphonic acid, including:
1. Investigation of its potential as an anticancer agent, due to its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation.
2. Development of new herbicidal compounds based on the structure of (3-Nitrophenyl)phosphonic acid, which could lead to more effective and environmentally friendly weed control.
3. Study of the biochemical and physiological effects of (3-Nitrophenyl)phosphonic acid on various enzymes and pathways, which could lead to new insights into the regulation of these processes.
4. Investigation of the potential use of (3-Nitrophenyl)phosphonic acid as a tool for the study of enzyme activity and regulation, due to its specificity and stability.
特性
CAS番号 |
5337-19-9 |
|---|---|
製品名 |
(3-Nitrophenyl)phosphonic acid |
分子式 |
C6H6NO5P |
分子量 |
203.09 g/mol |
IUPAC名 |
(3-nitrophenyl)phosphonic acid |
InChI |
InChI=1S/C6H6NO5P/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H2,10,11,12) |
InChIキー |
OXWXINKWKITCIH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)P(=O)(O)O)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC(=C1)P(=O)(O)O)[N+](=O)[O-] |
その他のCAS番号 |
5337-19-9 |
ピクトグラム |
Corrosive; Irritant |
溶解性 |
4.83 M |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

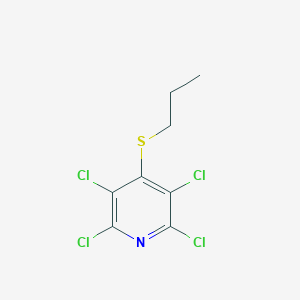
![12-Hydroxy-12-methylbenzo[a]anthracen-7-one](/img/structure/B98709.png)

![[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B98718.png)
